Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)- is a peptide hormone that is found in the seminal plasma of males. It is known to play a significant role in reproductive biology and has been studied extensively in recent years.
Mecanismo De Acción
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- acts by binding to the inhibin receptor in the pituitary gland, which leads to the inhibition of FSH and LH production. This, in turn, leads to a decrease in testosterone production and a reduction in sperm production.
Biochemical and Physiological Effects:
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has been shown to have a significant impact on male fertility. It has been found to reduce sperm count, motility, and morphology. The peptide has also been linked to decreased testosterone levels and impaired spermatogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has several advantages for lab experiments. It is easy to synthesize using SPPS, and its effects on male fertility can be easily measured. However, the peptide has some limitations, including its instability in solution and its short half-life.
Direcciones Futuras
There are several future directions for research on seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)-. One area of interest is the development of new contraceptive agents based on the peptide. Another area of research is the investigation of the peptide's role in other physiological processes, such as the regulation of bone metabolism and the immune system. Additionally, the development of more stable analogs of the peptide may lead to new therapeutic applications.
Conclusion:
In conclusion, seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- is a peptide hormone that plays a significant role in male fertility. Its inhibitory effects on FSH and LH production make it a promising candidate for the development of new contraceptive agents. While the peptide has some limitations, its easy synthesis and measurable effects make it a valuable tool for lab experiments. Future research on seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- may lead to new therapeutic applications and a better understanding of its role in physiological processes beyond male fertility.
Métodos De Síntesis
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- is synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has been studied extensively for its role in male fertility. It has been shown to inhibit the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in the pituitary gland, which are essential for sperm production. The peptide has also been investigated for its potential use as a contraceptive agent.
Propiedades
Número CAS |
121637-29-4 |
---|---|
Fórmula molecular |
C54H78N12O18S |
Peso molecular |
1215.3 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N12O18S/c1-7-27(4)44(54(83)84)64-41(72)21-57-47(76)37(19-31-20-56-35-11-9-8-10-33(31)35)60-48(77)36(16-17-42(73)74)59-49(78)38(22-67)62-52(81)43(26(2)3)65-50(79)39(23-68)61-51(80)40(24-85-25-58-29(6)70)63-53(82)45(28(5)69)66-46(75)34(55)18-30-12-14-32(71)15-13-30/h8-15,20,26-28,34,36-40,43-45,56,67-69,71H,7,16-19,21-25,55H2,1-6H3,(H,57,76)(H,58,70)(H,59,78)(H,60,77)(H,61,80)(H,62,81)(H,63,82)(H,64,72)(H,65,79)(H,66,75)(H,73,74)(H,83,84)/t27-,28+,34-,36-,37-,38-,39-,40-,43-,44-,45-/m0/s1 |
Clave InChI |
PLOKPOFUMYRUII-ABPFCAAFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CSCNC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CSCNC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Secuencia |
YTXSVSEWGI |
Sinónimos |
85-tyrosyl-87-cysteinyl(acetamidomethyl)seminal plasma inhibin (85-94) HSPI-TC human seminal plasma inhibin (85-94), Tyr(85), Cys(Acm)(87)- seminal plasma inhibin (85-94), Tyr(85), Cys(Acm)(87)- Tyr-Thr-Cys(Acm)-Ser-Val-Ser-Glu-Trp-Gly-Ile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.